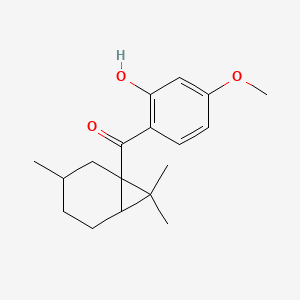
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile is a complex organic compound that features a pyrrole ring substituted with formyl and dimethyl groups, a furan ring substituted with diphenyl groups, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the Paal–Knorr reaction, where 3-aminobenzonitrile is condensed with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise control of temperature and pressure, and the use of catalysts to accelerate the reaction rates. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and carbonitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, triggering a cascade of intracellular signaling events. These pathways often involve the activation of transcription factors, modulation of gene expression, and alteration of cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
Uniqueness
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile is unique due to its combination of a pyrrole ring with a furan ring and the presence of both formyl and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H18N2O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H18N2O2/c1-16-13-20(15-27)17(2)26(16)24-21(14-25)22(18-9-5-3-6-10-18)23(28-24)19-11-7-4-8-12-19/h3-13,15H,1-2H3 |
InChI Key |
MWYCHSVDECXEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
![1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13798981.png)


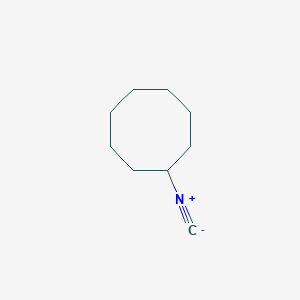
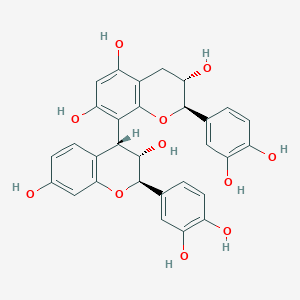
![2-Amino-6-chloro-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13799014.png)
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
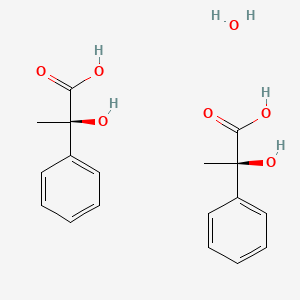
![Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-](/img/structure/B13799029.png)

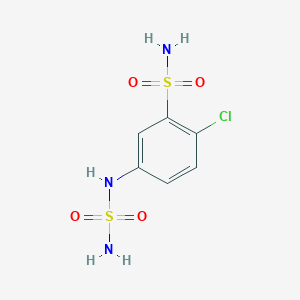
![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
